molecular formula C12H13N3O5 B171180 ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate CAS No. 18795-00-1

ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate

Cat. No. B171180
CAS RN: 18795-00-1
M. Wt: 279.25 g/mol
InChI Key: MJUWBBVBBZOLSL-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate, also known as ethyl 4-(4-nitrophenyl)hydrazono-3-oxobutanoate, is a synthetic compound that belongs to the class of hydrazones. It has been widely used in scientific research for its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate involves the formation of a complex with metal ions, which results in a change in the fluorescence or colorimetric properties of the compound. The exact mechanism of action is still under investigation.

Biochemical And Physiological Effects

Ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate has no known biochemical or physiological effects on living organisms.

Advantages And Limitations For Lab Experiments

One of the major advantages of ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate is its high sensitivity and selectivity for metal ions. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of this compound is its toxicity, which requires careful handling and disposal.

Future Directions

There are several potential future directions for the use of ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate in scientific research. One area of interest is the development of more sensitive and selective sensors for the detection of metal ions and thiols. Another potential application is the use of this compound in the development of new materials with unique optical properties. Additionally, further studies are needed to investigate the potential toxicity and environmental impact of this compound.

Synthesis Methods

The synthesis of ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate involves the reaction between ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate acetoacetate and 4-nitrophenylhydrazine in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.

Scientific Research Applications

Ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate has been extensively used in scientific research as a reagent for the detection and quantification of various metal ions. It has also been used as a fluorescent probe for the detection of thiols and as a colorimetric sensor for the detection of hydrogen sulfide.

properties

CAS RN

18795-00-1

Product Name

ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate

Molecular Formula

C12H13N3O5

Molecular Weight

279.25 g/mol

IUPAC Name

ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate

InChI

InChI=1S/C12H13N3O5/c1-3-20-12(17)11(8(2)16)14-13-9-4-6-10(7-5-9)15(18)19/h4-7,13H,3H2,1-2H3/b14-11+

InChI Key

MJUWBBVBBZOLSL-SDNWHVSQSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C(=O)C

SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.